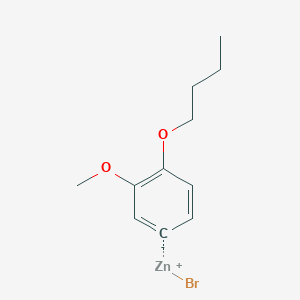
(4-n-Butyloxy-3-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-n-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a common solvent in organic chemistry, which stabilizes the reagent and enhances its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-n-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-methoxyphenyl) bromide with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(4-n-butyloxy-3-methoxyphenyl) bromide+Zn→(4-n-butyloxy-3-methoxyphenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: (4-n-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can reduce certain functional groups in the presence of appropriate catalysts.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used to facilitate these reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Plays a crucial role in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Used in the development of agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of (4-n-butyloxy-3-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate. This process is facilitated by the solvent (THF), which stabilizes the organozinc reagent and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
(4-methoxyphenyl)zinc bromide: Similar structure but lacks the butyloxy group, leading to different reactivity and applications.
(4-ethoxyphenyl)zinc bromide: Contains an ethoxy group instead of a butyloxy group, affecting its solubility and reactivity.
(4-n-butylphenyl)zinc bromide: Lacks the methoxy group, resulting in different chemical properties and uses.
Uniqueness: (4-n-butyloxy-3-methoxyphenyl)zinc bromide is unique due to the presence of both butyloxy and methoxy groups, which provide a balance of solubility and reactivity. This makes it particularly useful in specific organic synthesis applications where both properties are advantageous.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-4-9-13-11-8-6-5-7-10(11)12-2;;/h6-8H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IDHQKZBWBRMZJO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)

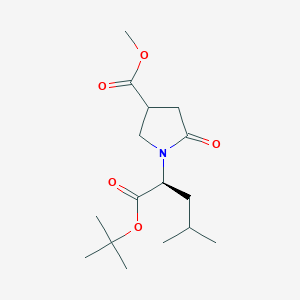

![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
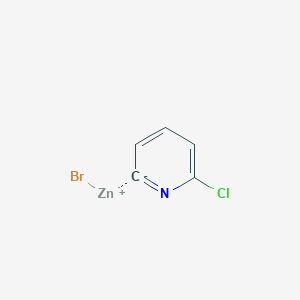
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)
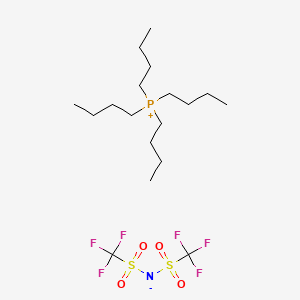
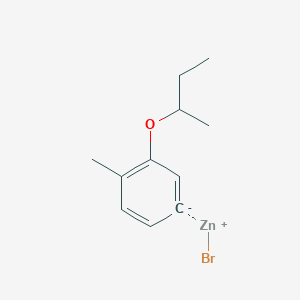
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)
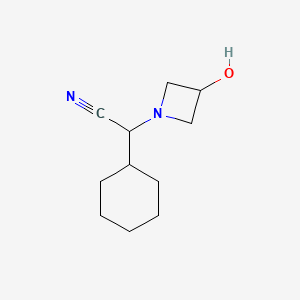
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)
![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
